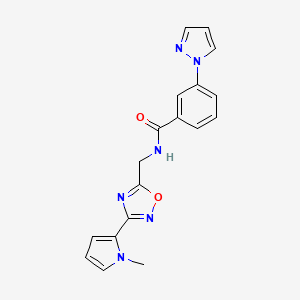
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrrole moiety : Contributes to the compound's ability to interact with biological targets.
- Oxadiazole ring : Known for its role in enhancing biological activity through electronic effects.
- Pyrazole group : Associated with various pharmacological activities, particularly in anti-inflammatory and anticancer contexts.
The IUPAC name for this compound is this compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Preparation of 1-methylpyrrole : This is often synthesized from pyrrole derivatives through methylation reactions.
- Synthesis of 1,2,4-Oxadiazole : This can be achieved via cyclization reactions involving hydrazine derivatives.
- Formation of Benzamide : The final step involves coupling the oxadiazole and pyrazole moieties with a benzamide structure.
Anticancer Activity
Studies have shown that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of electron-withdrawing groups enhances the compound's interaction with cancer cell receptors, leading to apoptosis in various cancer cell lines.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 15 µg/mL | |
| S. aureus | 10 µg/mL | |
| P. aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through inhibition of pro-inflammatory cytokines:
Structure–Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the substituents on the oxadiazole and pyrazole rings can significantly influence biological activity:
Key Findings :
- Substituents that are electron-donating enhance anticancer activity.
- The position of substituents on the pyrazole ring can affect binding affinity to target proteins.
Case Studies
In a recent study focusing on compounds with similar structures, researchers reported that derivatives of oxadiazole and pyrazole exhibited varying degrees of efficacy against specific cancer cell lines. The study highlighted the importance of optimizing substituent positions to enhance bioactivity.
Eigenschaften
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-23-9-3-7-15(23)17-21-16(26-22-17)12-19-18(25)13-5-2-6-14(11-13)24-10-4-8-20-24/h2-11H,12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFABKXRIFFYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














